N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
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Overview
Description
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a chlorinated nitrophenyl group and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves a multi-step process. The initial step often includes the nitration of 4-chlorophenyl compounds to introduce the nitro group. This is followed by the formation of the benzoxazole ring through cyclization reactions involving appropriate precursors. The final step involves the formation of the methanimine linkage under specific conditions, such as the use of dehydrating agents or catalysts to facilitate the imine formation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of high-purity reagents. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: Compounds with structures similar to heparin, used for their anticoagulant properties.
Uniqueness
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C21H14ClN3O3 |
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Molecular Weight |
391.8 g/mol |
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C21H14ClN3O3/c1-13-2-5-15(6-3-13)21-24-18-11-16(7-9-20(18)28-21)23-12-14-4-8-17(22)19(10-14)25(26)27/h2-12H,1H3 |
InChI Key |
YGHPZUIWVOCSCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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